molecular formula C21H31N3O5 B12300525 N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine

N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine

Cat. No.: B12300525
M. Wt: 405.5 g/mol
InChI Key: KCDAGNQTOFWXBX-ATNAJCNCSA-N
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Description

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is a synthetic organic compound that belongs to the class of peptides This compound is characterized by the presence of an ethoxycarbonyl group, a phenylpropyl group, an alanyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials may include ethyl chloroformate, phenylpropylamine, alanine, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptides with analogous structural features, such as:

  • N-(N-(1-(Methoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
  • N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(piperidin-1-YL)glycine

Uniqueness

“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-pyrrolidin-1-ylamino]acetic acid

InChI

InChI=1S/C21H31N3O5/c1-3-29-21(28)18(12-11-17-9-5-4-6-10-17)22-16(2)20(27)24(15-19(25)26)23-13-7-8-14-23/h4-6,9-10,16,18,22H,3,7-8,11-15H2,1-2H3,(H,25,26)/t16-,18?/m0/s1

InChI Key

KCDAGNQTOFWXBX-ATNAJCNCSA-N

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)N2CCCC2

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)N2CCCC2

Origin of Product

United States

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